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Compound of Interest

Compound Name: Dehydroxydehydro Terfenadine
CAS No.: 104953-06-2
Cat. No.: B568978

Get Quote

. J

Structural Characterization, Formation Pathways, and
Analytical Profiling[1][2]
Executive Technical Summary

Dehydroxydehydro Terfenadine (also known as Terfenadine Impurity G or
Anhydroterfenadine) is a critical degradation product of the antihistamine Terfenadine.[1]
Chemically, it represents the dehydrated form of the parent molecule where the secondary
alcohol on the butyl chain has undergone elimination to form an alkene.[1]

Unlike metabolic derivatives like Fexofenadine (Terfenadine Carboxylate), DDHT is primarily a
process-related impurity or stress-degradation product formed under acidic or thermal stress.[1]
[2][3] Its lipophilicity and structural homology to Terfenadine necessitate rigorous monitoring
due to potential hERG channel affinity and altered pharmacokinetic profiles.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b568978#bc-rfq
https://www.benchchem.com/product/b568978/docs?utm_src=pdf-body#technical-monograph-dehydroxydehydro-terfenadine-ddht
https://www.evitachem.com/product/evt-3315969
https://www.evitachem.com/product/evt-3315969
https://www.evitachem.com/product/evt-3315969
https://cymitquimica.com/cas/50679-08-8/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C50679088&Mask=4
https://www.evitachem.com/product/evt-3315969
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The nomenclature "Dehydroxydehydro” refers to the simultaneous loss of a hydroxyl group (-
OH) and a hydrogen atom (-H), resulting in a net loss of water (Dehydration, -H20) and the
formation of a double bond (unsaturation).[1][2][3]

Core Chemical Data[1][2][3]

Property Specification

Common Name Dehydroxydehydro Terfenadine

Pharmacopoeial Ref Terfenadine Impurity G (EP/USP)

CAS Registry Number 104953-06-2
1-[4-[4-(1,1-Dimethylethyl)phenyl]but-3-en-1-

UPAC Name i/l]rEierk(:iin—4—yl]diphyenylr);)erzhanZI]

Molecular Formula C32H39NO

Molecular Weight 453.66 g/mol

Parent Compound Terfenadine (MW 471.[2][3][4][5][6]67)

Mass Difference -18.01 Da (Loss of H20)

Appearance White to off-white solid

Solubility Low aqueous solubility; Soluble in Methanol,
DMSO, DCM

LogP (Predicted) ~6.5 (Higher lipophilicity than Terfenadine)

Structural Analysis

DDHT retains the diphenylmethanol piperidine moiety (the "head" of the molecule) but differs in
the "tail."[1] The butyl chain connecting the central nitrogen to the tert-butylphenyl group
contains a styryl-like double bond at the C3-C4 position relative to the phenyl ring, replacing
the hydroxyl group found in Terfenadine.[1][2][3]

Formation and Synthetic Pathways[1][2][3][6][8]

Understanding the genesis of DDHT is vital for controlling it during Active Pharmaceutical
Ingredient (API) manufacturing and stability testing.[1]
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Mechanism of Formation (Acid-Catalyzed Dehydration)

DDHT is formed via an acid-catalyzed E1 elimination reaction.[1][2][3] The secondary benzylic-
like alcohol of Terfenadine is protonated, creating a good leaving group (water).[1][2] The
resulting carbocation is stabilized by the adjacent phenyl ring, followed by deprotonation to
form the conjugated alkene.[1]

Pathway Logic:
o Protonation: Acidic conditions protonate the secondary alcohol on the butyl chain.[1]
» Elimination: Water leaves, generating a carbocation.[1]

 Stabilization: The double bond forms in conjugation with the phenyl ring, thermodynamically
favoring the trans-isomer (though cis may exist).[1][2]

Visualization of Degradation Pathway

The following diagram illustrates the degradation logic from Terfenadine to its primary
impurities, highlighting the specific pathway to DDHT.
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Figure 1: Degradation and metabolic map of Terfenadine.[1][2] DDHT (Red) represents the
dehydration of the butyl chain, distinct from Impurity D (Yellow) and the active metabolite
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Fexofenadine (Green).[1][2]

Analytical Methodologies

To detect and quantify DDHT, researchers must employ high-resolution chromatography
coupled with mass spectrometry.[1][2][3] The loss of water (-18 Da) and increased lipophilicity
are the primary discriminators.[1][2][3]

HPLC/UPLC Protocol

DDHT is significantly more non-polar than Terfenadine due to the loss of the polar hydroxyl
group.[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5um).[1]
o Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).[1][2]
o Mobile Phase B: Acetonitrile.[1]
o Gradient:
o 0-2 min: 30% B[2][3]
o 2-15 min: Linear ramp to 90% B
o 15-20 min: Hold 90% B (DDHT elutes here)

e Detection: UV at 230 nm (standard) and 254 nm (enhanced by the conjugated double bond).
[11[2]

» Elution Order: Fexofenadine (Early)

Terfenadine (Mid)

DDHT (Late/Lipophilic).[1][2]

Mass Spectrometry (LC-MS/MS) Profiling

¢ |onization: ESI Positive Mode.
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e Parent lon (M+H):
o Terfenadine: m/z 472.3[1][2]
o DDHT:m/z454.3[1][3]

o Fragmentation Pattern (MS2):

o The fragmentation of DDHT often yields a characteristic tropylium ion or modified benzyl
cation derived from the tert-butylphenyl-alkene tail.[1][2][3]

o Key Fragment: m/z 436 (Loss of water from the diphenylmethanol group on the piperidine
ring—this secondary dehydration can occur in the source).[1]

Analytical Workflow Diagram
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Figure 2: Step-by-step analytical workflow for the isolation and identification of DDHT in
pharmaceutical samples.

Pharmacological & Safety Implications

While Terfenadine was withdrawn from many markets due to QT prolongation (hERG channel
blockade), its impurities remain relevant for the safety profiling of related compounds (like
Fexofenadine) and forensic analysis.[1][2]

o hERG Channel Affinity: The cardiotoxicity of Terfenadine is linked to its lipophilic “tail"
interacting with the hERG potassium channel.[1] DDHT, being more lipophilic (LogP ~6.[1]
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[2]5) and retaining the pharmacophore, poses a theoretical risk of high hERG affinity.[1] In
drug development, this impurity must be controlled to NMT (Not More Than) 0.15% limits
(ICH Q3B guidelines).[1][2]

o Metabolic Inertness: Unlike Terfenadine, which CYP3A4 oxidizes to Fexofenadine, the
double bond in DDHT alters the metabolic handle.[1] It may not be readily converted to a
carboxylate, potentially leading to bioaccumulation of this lipophilic species.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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